molecular formula C17H23N3O4S B11058216 N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide

N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide

Cat. No.: B11058216
M. Wt: 365.4 g/mol
InChI Key: UXGKCRRTHJLGOJ-UHFFFAOYSA-N
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Description

N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a carboxamide group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan ring with an appropriate amine and a carboxylic acid derivative.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxylate: This compound has a similar structure but differs in the functional group attached to the furan ring.

    N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-(dimethylsulfamoylamino)phenyl]-5-(2-methylpropyl)furan-2-carboxamide

InChI

InChI=1S/C17H23N3O4S/c1-12(2)10-15-8-9-16(24-15)17(21)18-13-6-5-7-14(11-13)19-25(22,23)20(3)4/h5-9,11-12,19H,10H2,1-4H3,(H,18,21)

InChI Key

UXGKCRRTHJLGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)N(C)C

Origin of Product

United States

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